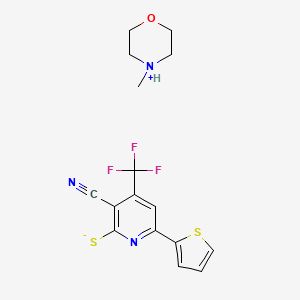
3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate;4-methylmorpholin-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate;4-methylmorpholin-4-ium is a complex organic compound that features a pyridine ring substituted with cyano, thiophene, and trifluoromethyl groups, along with a thiolate and a morpholin-4-ium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with cyano and trifluoromethyl-substituted pyridine precursors. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene or pyridine rings .
Aplicaciones Científicas De Investigación
3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene and pyridine rings can participate in various biochemical interactions. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as 2-substituted thiophenes, exhibit comparable chemical properties and applications.
Pyridine Derivatives: Compounds like 4-cyano-2,6-dimethylpyridine share structural similarities and are used in similar research and industrial applications.
Uniqueness
3-Cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Propiedades
IUPAC Name |
3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-2-thiolate;4-methylmorpholin-4-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2S2.C5H11NO/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15;1-6-2-4-7-5-3-6/h1-4H,(H,16,17);2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPBKDKLSYPXHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCOCC1.C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)[S-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













